molecular formula C10H10N2O B3353140 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one CAS No. 53052-49-6

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B3353140
CAS No.: 53052-49-6
M. Wt: 174.2 g/mol
InChI Key: PCISLWUXJKQROS-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one is a high-purity chemical compound belonging to the 1,8-naphthyridine class of heterocyclic scaffolds, which are recognized for their significant value in pharmaceutical and materials science research . This compound serves as a key synthetic intermediate for developing novel biologically active molecules. Derivatives of the 1,8-naphthyridine core are extensively investigated for their diverse pharmacological properties, including potential as enzyme inhibitors and anticancer agents . The structural motif of 1,8-naphthyridine, characterized by two nitrogen atoms in separate rings, allows for versatile binding to biological targets and metal ions, facilitating applications in medicinal chemistry and coordination chemistry . Researchers utilize this specific dimethyl-substituted derivative to explore structure-activity relationships (SAR) in the design of new therapeutic candidates, particularly in oncology for targeting specific genetic mutations . It is also a valuable building block in the synthesis of more complex fused polycyclic systems for advanced material development. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,7-dimethyl-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-11-10-8(9(6)13)4-3-7(2)12-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCISLWUXJKQROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493613
Record name 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53052-49-6
Record name 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,6-dimethyl-3,5-dicyano-4-aminopyridine with acetic anhydride can yield this compound. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methyl groups at positions 3 and 7 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The biological activity of 1,8-naphthyridinones is highly dependent on substituent type, position, and hybridization. Below is a comparative analysis of key derivatives:

Table 1: Comparison of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one with Analogs
Compound Name Substituents Key Biological Activity Mechanism/Interaction References
This compound Methyl at C3 and C7 Under investigation Likely modulates tubulin polymerization or kinase activity (inference from analogs)
HKL-1 5-Methyl, 3-methoxyphenyl at C2 Anticancer (HL-60 leukemia cells) Induces G2/M arrest via mitotic catastrophe; inhibits Bcl-2 family proteins
6e/6h 3-(1,3,4-Oxadiazol-2-yl), aryl/heteroaryl at C6 Cisplatin sensitization (HCT116 colon cancer) Inhibits ATR/CHK1 pathway; enhances apoptosis via hydrogen bonding with Val170/Glu168
1,8-NA 7-Acetamido Antibacterial (synergy with antibiotics) Disrupts bacterial efflux pumps or enzyme activity
3-TNB 3-Trifluoromethyl, 5-chloro, benzenesulfonamide Antibacterial (multi-drug resistant strains) Synergistic with β-lactams; likely targets cell wall synthesis
4a 3-Methylidene, 2-ethyl, tosyl at N1 Cytotoxic (HL-60, MCF-7) Induces apoptosis via mitochondrial pathway; high selectivity for cancer cells

Key Findings

Substituent Position and Activity :

  • Methyl groups at C3/C7 (3,7-dimethyl derivative) may enhance lipophilicity, improving membrane permeability. In contrast, C5 methylation (HKL-1) combined with a methoxyphenyl group at C2 increases antimitotic activity .
  • Oxadiazole rings at C3 (6e/6h) introduce hydrogen-bonding motifs critical for ATR kinase inhibition, reducing CHK1 phosphorylation and sensitizing cancer cells to cisplatin .

Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (3-TNB) and sulfonamide groups enhance antibacterial synergy by disrupting bacterial membrane integrity or enzyme function .

Hybridization and Bioactivity :

  • Dihydro derivatives (e.g., 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one) exhibit reduced aromaticity, altering reactivity for use as synthetic intermediates in pharmaceuticals .
  • Methylidene groups (4a) introduce conjugated double bonds, enhancing cytotoxicity via pro-apoptotic pathways .

Mechanistic Insights

  • Anticancer Agents :
    • HKL-1 and oxadiazole derivatives (6e/6h) target mitosis and DNA damage repair, respectively. HKL-1 disrupts tubulin dynamics, while 6e/6h inhibit ATR/CHK1, preventing DNA repair in cisplatin-treated cells .
  • Antibacterial Agents :
    • 1,8-NA and 3-TNB enhance antibiotic efficacy against resistant strains (e.g., MRSA) by interfering with efflux pumps or β-lactamase activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one?

  • Methodology : The synthesis typically involves cyclization of pyridine or pyrimidine precursors. For example, 7-methyl-substituted naphthyridinones can be iodinated at the 3-position using iodine and potassium carbonate in dimethylformamide (DMF) to introduce functional groups . Multi-step protocols may include:

Cyclization : Use of POCl₃ in DMF under controlled heating (e.g., 80–100°C) to form the naphthyridine core.

Substitution : Alkylation or halogenation reactions to introduce methyl or other substituents.

Purification : Recrystallization or column chromatography to isolate high-purity products .

Q. How is the structure of this compound characterized?

  • Key Techniques :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm, ketone carbonyl at δ ~170–180 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., ESI-MS for exact mass) .
    • Validation : Cross-referencing with X-ray crystallography (if available) ensures stereochemical accuracy .

Q. What are the key functional groups influencing the compound’s reactivity?

  • Methyl Groups : Act as electron-donating substituents, directing electrophilic substitution (e.g., iodination at the 3-position) .
  • Ketone Moiety : Participates in redox reactions (e.g., reduction to hydroxy derivatives) or serves as a hydrogen-bond acceptor in biological interactions .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing derivatives?

  • Analytical Strategies :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing regioisomers) .
  • HPLC-MS : Separates and identifies minor impurities or byproducts .
  • Case Study : In nitration reactions, regioselectivity discrepancies (e.g., meta vs. para nitro products) are resolved by varying reaction conditions (HNO₃ concentration, temperature) and analyzing product ratios via LC-MS .

Q. What strategies optimize yield in multi-step syntheses of naphthyridine derivatives?

  • Critical Factors :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura cross-coupling yields .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Sonochemical Methods : Ultrasonic irradiation reduces reaction time and increases efficiency in heterocycle formation .
    • Example : Sonochemical synthesis of 7-methyl-2-phenyl derivatives achieved 62% yield vs. 42% via thermal methods .

Q. What in vitro models are suitable for assessing the biological activity of 3,7-dimethyl derivatives?

  • Models :

  • Anticancer Activity : Cytotoxicity assays using MCF7 breast cancer cells (IC₅₀ determination via MTT assay) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria .
    • Mechanistic Insight : Derivatives inhibiting tubulin polymerization (e.g., 2-aryl-substituted analogs) are evaluated via fluorescence-based tubulin assembly assays .

Q. How do substituents at the 3- and 7-positions modulate biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃) : Enhance anticancer activity by increasing electrophilicity and target binding .
  • Bulkier Substituents (e.g., benzothiadiazine) : Improve selectivity for kinase or protease inhibition via steric effects .
    • Case Study : 3-(Benzothiadiazinyl) derivatives show enhanced inhibitory activity against tyrosine kinases compared to unsubstituted analogs .

Q. How can discrepancies in reaction outcomes (e.g., nitration regioselectivity) be methodologically addressed?

  • Controlled Variables :

  • Temperature : Lower temperatures (e.g., 100°C vs. 263°C) favor meta-nitration over para products in thermal rearrangements .
  • Acid Strength : Dilute HNO₃/H₂SO₄ mixtures reduce over-nitration .
    • Analytical Workflow :

TLC Monitoring : Tracks reaction progress.

Isolation of Intermediates : Identifies kinetic vs. thermodynamic products.

Computational Modeling : Predicts regioselectivity using DFT calculations .

Notes

  • Contradictions : highlights nitration regioselectivity discrepancies, emphasizing the need for controlled reaction monitoring.
  • Methodological Rigor : Answers emphasize reproducible protocols, analytical validation, and mechanistic rationale.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one

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